molecular formula C11H9NO4 B13881360 1-(Furan-2-ylmethyl)-6-oxopyridine-3-carboxylic acid

1-(Furan-2-ylmethyl)-6-oxopyridine-3-carboxylic acid

Cat. No.: B13881360
M. Wt: 219.19 g/mol
InChI Key: TVUHKJVYMSKICH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(Furan-2-ylmethyl)-6-oxopyridine-3-carboxylic acid is a heterocyclic compound that features both furan and pyridine rings in its structure

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(Furan-2-ylmethyl)-6-oxopyridine-3-carboxylic acid typically involves the reaction of furan derivatives with pyridine carboxylic acids. One common method includes the radical bromination of the methyl group of a furan derivative, followed by a series of reactions including phosphonation and condensation with pyridine carboxylic acids .

Industrial Production Methods: Industrial production methods for this compound often involve the use of biomass-derived furans. These methods are advantageous due to their lower cost and reduced environmental impact. The use of biocatalytic and fermentative processes has been explored to produce furan derivatives on a large scale .

Chemical Reactions Analysis

Types of Reactions: 1-(Furan-2-ylmethyl)-6-oxopyridine-3-carboxylic acid undergoes various types of chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions include furanic acids, dihydrofuran derivatives, and various substituted furans .

Scientific Research Applications

1-(Furan-2-ylmethyl)-6-oxopyridine-3-carboxylic acid has a wide range of scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: The compound has shown potential as an antimicrobial agent due to its ability to inhibit the growth of various bacterial strains.

    Medicine: Research is ongoing to explore its potential as an anti-inflammatory and anticancer agent.

    Industry: It is used in the production of pharmaceuticals, resins, agrochemicals, and lacquers.

Mechanism of Action

The mechanism of action of 1-(Furan-2-ylmethyl)-6-oxopyridine-3-carboxylic acid involves its interaction with specific molecular targets and pathways. For instance, its antimicrobial activity is attributed to its ability to disrupt bacterial cell wall synthesis. The compound’s anti-inflammatory effects are believed to result from its inhibition of pro-inflammatory cytokines .

Comparison with Similar Compounds

Uniqueness: 1-(Furan-2-ylmethyl)-6-oxopyridine-3-carboxylic acid stands out due to its dual furan-pyridine structure, which imparts unique chemical properties and a broader range of applications compared to simpler furan derivatives .

Properties

Molecular Formula

C11H9NO4

Molecular Weight

219.19 g/mol

IUPAC Name

1-(furan-2-ylmethyl)-6-oxopyridine-3-carboxylic acid

InChI

InChI=1S/C11H9NO4/c13-10-4-3-8(11(14)15)6-12(10)7-9-2-1-5-16-9/h1-6H,7H2,(H,14,15)

InChI Key

TVUHKJVYMSKICH-UHFFFAOYSA-N

Canonical SMILES

C1=COC(=C1)CN2C=C(C=CC2=O)C(=O)O

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.